Aureothin
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Overview
Description
Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6 . It is produced by the bacterium Streptomyces thioluteus . Aureothin illustrates antitumor, antifungal, and insecticidal activities and the new aureothin derivatives can be antifungal and antiproliferative .
Synthesis Analysis
The biosynthesis of aureothin begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . The aurF is one of the aureothin biosynthetic enzymes and it is referred to as a nonheme diiron oxygenase that is responsible for converting p-aminobenzoate to p-nitrobenzoate . Then, three type I Polyketide Synthases (PKSs), which is encoded by aurA, aurB, and aurC, generates the a polyketide chain using p-nitrobenzoate as a starter unit . After O-methylation is activated by a methyltransferase, which is encoded by aurI, the tetrahydrofuran ring formation is produced by a monooxygenase that is encoded by aurH .Molecular Structure Analysis
The molecular structure of Aureothin is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one .Chemical Reactions Analysis
The biosynthesis of aureothin involves several chemical reactions. The aurF catalyzes a reaction of a complete six-electron oxidation utilizing two equivalents of dioxygen and two exogenous electrons in order to convert p-aminobenzoate to p-nitrobenzoate . Then, three type I Polyketide Synthases (PKSs) generate the a polyketide chain using p-nitrobenzoate as a starter unit . After O-methylation is activated by a methyltransferase, the tetrahydrofuran ring formation is produced by a monooxygenase .Physical And Chemical Properties Analysis
Aureothin has a molar mass of 397.427 g·mol−1 . It is a yellowish amorphous solid .Scientific Research Applications
- Summary of the Application : Aureothin and its derivative, alloaureothin, have been identified as potent nematicidal substances. They were isolated from an endophytic strain, Streptomyces sp. AE170020, which was selected based on its high nematicidal activity . These compounds have shown potential in controlling the pine wood nematode, Bursaphelenchus xylophilus .
- Methods of Application or Experimental Procedures : The endophytic strain, Streptomyces sp. AE170020, was isolated and selected for the purification of nematicidal substances. The supernatant was adjusted to various pH values using HCl or NaOH solution and incubated for 2 hours. The nematicidal activity of the supernatant was then detected after the pH value was re-adjusted to 7.0 .
- Results or Outcomes : Both aureothin and alloaureothin suppressed the growth, reproduction, and behavior of Bursaphelenchus xylophilus. In in vivo experiments, the extracts of strain Streptomyces sp. AE170020 effectively suppressed the development of pine wilt disease in four-year-old plants of Pinus densiflora .
properties
CAS RN |
2825-00-5 |
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Product Name |
Aureothin |
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(2R,5Z)-5-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(11-16-5-7-17(8-6-16)23(25)26)12-18-9-10-19(28-18)21-14(2)20(24)15(3)22(27-4)29-21/h5-8,11-12,19H,9-10H2,1-4H3/b13-11+,18-12-/t19-/m1/s1 |
InChI Key |
OGUMLESFFBGVOO-VJDLAWOBSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/O2 |
SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aureothin, Mycolutein, Strain 58 substance |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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